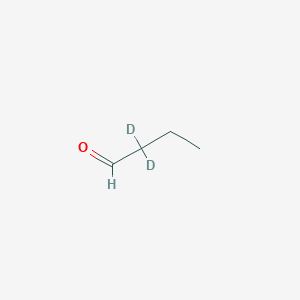
N-Butyraldehyde-2,2-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyraldehyde-2,2-D2: Butanal-2,2-D2 or 2,2-Dideuterobutanal , is a deuterium-labeled compound. It is a colorless liquid widely used in the production of pharmaceuticals, agrochemicals, and fragrances. The deuterium isotopic labeling provides unique applications in research and synthesis, allowing for precise tracking and analysis in various fields such as drug discovery, metabolic studies, and environmental research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Butyraldehyde-2,2-D2 can be synthesized through the hydroformylation of propylene, followed by isotopic exchange reactions to introduce deuterium atoms. The process involves the use of deuterium gas (D2) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of propylene using a rhodium-based catalyst. The reaction is carried out under high pressure and temperature to achieve high yields. The deuterium labeling is then introduced through isotopic exchange reactions .
Analyse Des Réactions Chimiques
Types of Reactions: N-Butyraldehyde-2,2-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid.
Reduction: It can be reduced to form butanol.
Condensation: It can undergo aldol condensation to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Condensation: Base catalysts such as sodium hydroxide (NaOH) are used for aldol condensation reactions.
Major Products:
Oxidation: Butyric acid
Reduction: Butanol
Condensation: 2-Ethyl-2-hexenal (from aldol condensation)
Applications De Recherche Scientifique
N-Butyraldehyde-2,2-D2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracking and analysis in chemical reactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug discovery and development to study drug metabolism and pharmacokinetics.
Industry: Used in the production of pharmaceuticals, agrochemicals, and fragrances
Mécanisme D'action
The mechanism of action of N-Butyraldehyde-2,2-D2 involves its role as a labeled compound in various reactions. The deuterium atoms allow for precise tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .
Comparaison Avec Des Composés Similaires
- Butyraldehyde (CAS 123-72-8)
- Butyraldehyde oxime (CAS 110-69-0)
- N-Butyraldehyde-aniline (CAS 4275-07-4)
- N-Butyraldehyde-D8 (CAS 84965-36-6)
Comparison: N-Butyraldehyde-2,2-D2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Unlike its non-labeled counterparts, it allows for precise tracking and analysis in various fields, making it an essential tool for isotopic labeling studies .
Propriétés
Formule moléculaire |
C4H8O |
|---|---|
Poids moléculaire |
74.12 g/mol |
Nom IUPAC |
2,2-dideuteriobutanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3D2 |
Clé InChI |
ZTQSAGDEMFDKMZ-SMZGMGDZSA-N |
SMILES isomérique |
[2H]C([2H])(CC)C=O |
SMILES canonique |
CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
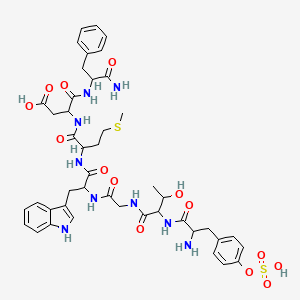
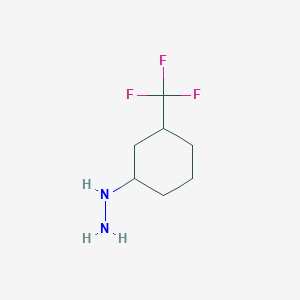
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
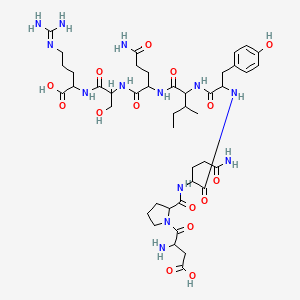
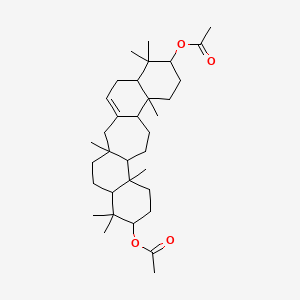
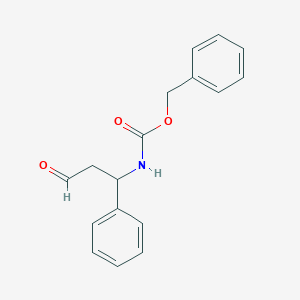
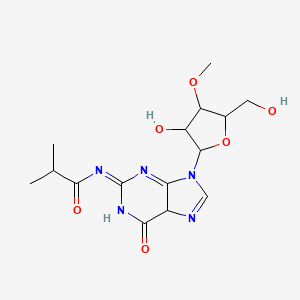

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
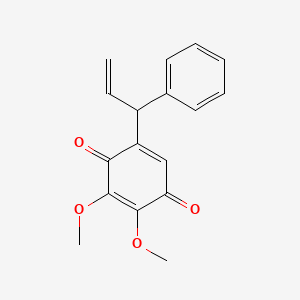
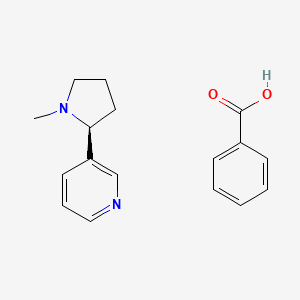
![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
